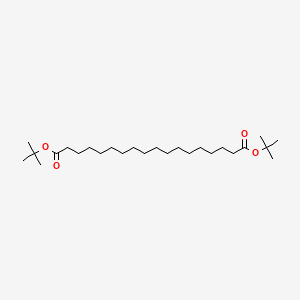
Di-tert-butyl octadecanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl octadecanedioate, also known as octadecanedioic acid, 1,18-bis(1,1-dimethylethyl) ester, is an organic compound with the molecular formula C26H50O4. It is a diester derived from octadecanedioic acid and tert-butyl alcohol. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl octadecanedioate can be synthesized through the esterification of octadecanedioic acid with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl octadecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Octadecanedioic acid.
Reduction: Di-tert-butyl octadecanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Di-tert-butyl octadecanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound can be used in the study of lipid metabolism and as a model compound for studying ester hydrolysis.
Industry: The compound is used in the production of polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of di-tert-butyl octadecanedioate involves its hydrolysis to release octadecanedioic acid and tert-butyl alcohol. The ester bonds are cleaved by esterases or under acidic or basic conditions. The released octadecanedioic acid can then participate in various metabolic pathways, while tert-butyl alcohol is metabolized or excreted .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl dicarbonate: Used as a protecting group for amines in organic synthesis.
Di-tert-butyl azodicarboxylate: Used in the Mitsunobu reaction for the synthesis of various organic compounds.
Uniqueness
Di-tert-butyl octadecanedioate is unique due to its long carbon chain, which imparts specific physical and chemical properties. Its stability and ability to undergo various chemical reactions make it a valuable compound in organic synthesis and industrial applications.
Properties
Molecular Formula |
C26H50O4 |
|---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
ditert-butyl octadecanedioate |
InChI |
InChI=1S/C26H50O4/c1-25(2,3)29-23(27)21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-24(28)30-26(4,5)6/h7-22H2,1-6H3 |
InChI Key |
VLBWHFOIXBCMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















